molecular formula C22H20BrFN2O3S B4567100 N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4567100
M. Wt: 491.4 g/mol
InChI Key: CPMXCGNWIFFCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C22H20BrFN2O3S and its molecular weight is 491.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.03620 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Guanidinium-Functionalized Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction. This method offers precise control over cation functionality without deleterious side reactions, allowing for the direct connection of guanidinium into stable phenyl rings, which could imply potential for similar functionalization strategies in the synthesis or application of the compound (Kim et al., 2011).

Alternatives to Methyl Bromide Treatments

Research on alternatives to methyl bromide for controlling pests highlights the use of substances with bromo and sulfonyl groups for pest management. While not directly related, understanding the properties and applications of such brominated compounds could inform potential applications of the compound in areas such as storage protection or quarantine applications (Fields & White, 2002).

Immunopotentiator Characteristics

The study of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide as an immunopotentiator showcases the potential of fluoro- and sulfonyl-containing compounds in enhancing immune responses, suggesting a possible area of biomedical research where the compound could find application (Wang et al., 1988).

Tissue Distribution Studies

Investigations into the tissue distribution of compounds similar in functional group composition, such as those incorporating fluorophenyl and sulfonyl moieties, can provide insights into the pharmacokinetics and potential therapeutic uses of complex organic molecules (Solon et al., 2002).

Molecular Docking Studies

Molecular docking studies of compounds with fluorophenyl and sulfonyl groups, such as bicalutamide analogs, indicate the utility of these structures in drug design, particularly in targeting specific proteins. This underscores the potential for using the compound in the design of new therapeutic agents (Chandralekha et al., 2019).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3S/c1-15-3-8-18(9-4-15)26(30(28,29)19-10-5-16(2)6-11-19)14-22(27)25-21-12-7-17(23)13-20(21)24/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMXCGNWIFFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.